9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane
Description
Nuclear Magnetic Resonance Spectroscopy
The proton (1H) Nuclear Magnetic Resonance spectrum of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane would display several characteristic signals. Based on studies of similar azabicyclic compounds, we can predict the following patterns:
The ethyl group attached to the nitrogen would show a typical pattern: a triplet for the methyl protons (CH3CH2-) at approximately 1.0-1.2 ppm and a quartet for the methylene protons (CH3CH2-) at approximately 2.4-2.6 ppm. The protons adjacent to the oxygen atom (OCH2) would resonate at 3.5-4.0 ppm due to the deshielding effect of the electronegative oxygen. Protons adjacent to the nitrogen atom would appear at 2.2-2.8 ppm.
In the carbon (13C) Nuclear Magnetic Resonance spectrum, distinct signals would appear for each carbon environment. The methyl carbon of the ethyl group would resonate at approximately 10-15 ppm, while the methylene carbon of the ethyl group would appear at 45-50 ppm. Carbons adjacent to the oxygen atom would show signals at 65-75 ppm due to the deshielding effect of oxygen. Carbons adjacent to the nitrogen would appear at 50-60 ppm.
Studies on related azabicyclic compounds have shown that the bicyclic framework can exhibit interesting Nuclear Magnetic Resonance effects due to the rigid structure. For instance, steric compression effects have been observed in similar compounds where axial protons show unusual chemical shifts due to interaction with the nitrogen lone pair.
Infrared Spectroscopy
The Infrared spectrum of 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane would display characteristic absorption bands reflecting its functional groups. The C-O-C ether linkage would show strong stretching vibrations in the range of 1050-1150 cm-1. C-H stretching vibrations would appear at 2850-3000 cm-1, with the methylene groups showing bands at the lower end of this range and the methyl group at the higher end.
The C-N stretching vibration of the tertiary amine would typically appear at 1050-1200 cm-1, often overlapping with the C-O stretching bands. The absence of N-H stretching bands in the 3300-3500 cm-1 region would confirm the tertiary nature of the amine.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak would appear at m/z 155, corresponding to the molecular weight of C9H17NO. Common fragmentation patterns would likely include:
- Loss of the ethyl group (M-29)
- Cleavage at the C-N bond
- Fragmentation of the bicyclic system
High-resolution mass spectrometry would confirm the exact mass of 155.131, supporting the molecular formula C9H17NO.
Table 2: Predicted Spectroscopic Data for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane
| Spectroscopic Method | Key Features | Expected Values |
|---|---|---|
| 1H NMR | CH3 (ethyl) | 1.0-1.2 ppm (triplet) |
| CH2 (ethyl) | 2.4-2.6 ppm (quartet) | |
| OCH2 | 3.5-4.0 ppm | |
| NCH | 2.2-2.8 ppm | |
| 13C NMR | CH3 (ethyl) | 10-15 ppm |
| CH2 (ethyl) | 45-50 ppm | |
| OCH2 | 65-75 ppm | |
| NCH | 50-60 ppm | |
| IR | C-O-C stretch | 1050-1150 cm-1 |
| C-N stretch | 1050-1200 cm-1 | |
| C-H stretch | 2850-3000 cm-1 | |
| MS | Molecular ion | m/z 155 |
| Fragment (M-29) | m/z 126 | |
| Exact mass | 155.131 |
X-ray Crystallographic Studies and Conformational Analysis
X-ray crystallography provides definitive information about three-dimensional structure in the solid state. While specific crystallographic data for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane itself is limited in the literature, insights can be drawn from studies of related bicyclic systems, particularly those with similar [3.3.1] frameworks containing heteroatoms.
The bicyclo[3.3.1]nonane system typically adopts a chair-chair conformation in the solid state, with both rings in chair-like arrangements. The introduction of heteroatoms like oxygen and nitrogen influences this conformational preference. The oxygen atom at position 3 would likely maintain the chair conformation of its ring due to its preference for tetrahedral geometry with bond angles close to 109.5°. The nitrogen atom at position 9, with its pyramidal geometry and attached ethyl group, would influence the conformation of the second ring.
Studies on related compounds suggest that the [3.3.1] bicyclic framework can exhibit conformational flexibility. In some cases, one of the rings may adopt a boat-like conformation instead of the chair form, creating what is known as a chair-boat conformation. This alternative conformation becomes more likely when substituents or heteroatoms introduce strain or unfavorable interactions in the chair-chair arrangement.
X-ray crystallographic studies of related compounds, such as 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, have provided valuable insights into the conformational preferences of oxaazabicyclic systems. These studies have shown that the presence of substituents can significantly influence the conformation of the bicyclic framework.
The ethyl group attached to the nitrogen atom would likely adopt a position that minimizes steric interactions with the bicyclic framework. The nitrogen's lone pair of electrons would also influence the preferred orientation of the ethyl group and potentially participate in intramolecular interactions.
In the crystal lattice, intermolecular forces would play a significant role in determining the packing arrangement. The oxygen and nitrogen atoms could participate in weak hydrogen bonding interactions with neighboring molecules. The ethyl group might engage in hydrophobic interactions with other alkyl groups in the crystal.
Comparison between solution-state conformations (determined by Nuclear Magnetic Resonance) and solid-state structures (determined by X-ray crystallography) could reveal interesting conformational dynamics. In solution, the molecule might sample multiple conformations, whereas the crystal structure represents a single low-energy conformation stabilized by crystal packing forces.
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Theory)
Computational chemistry methods provide valuable insights into the electronic structure, conformational preferences, and reactivity of molecules like 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane. Density Functional Theory calculations and molecular orbital theory can elucidate properties that are difficult to measure experimentally.
Optimized Geometry and Structural Parameters
Density Functional Theory calculations at levels such as B3LYP/6-31G(d) or higher would provide optimized geometries that closely match experimental structures. For 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane, such calculations would likely confirm the chair-chair conformation as energetically favorable. Calculated bond lengths for C-O bonds would be approximately 1.41-1.43 Å, while C-N bonds would be around 1.46-1.48 Å. These values reflect the shorter bond lengths associated with heteroatoms compared to C-C bonds (typically 1.54 Å).
Calculated torsion angles would provide insights into the detailed conformation of the bicyclic system. The incorporation of the oxygen and nitrogen atoms would introduce slight distortions compared to an all-carbon framework. The ethyl group attached to nitrogen would likely adopt a position that minimizes steric interactions with the bicyclic framework.
Electronic Structure and Molecular Orbitals
Molecular orbital calculations would reveal the distribution of electron density in the molecule. The highest occupied molecular orbital would likely show significant contributions from the nitrogen lone pair, while the lowest unoccupied molecular orbital might be more delocalized across the bicyclic framework.
The calculated electron density distribution would reflect the electronegative nature of the oxygen and nitrogen atoms, with higher electron density localized around these heteroatoms. Natural Bond Orbital analysis could provide insights into the hybridization states of atoms and the nature of bonding interactions.
Conformational Analysis
Computational conformational analysis through methods like relaxed potential energy surface scans or molecular dynamics simulations would reveal the energy barriers between different conformations. For a bicyclic system like 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane, the rigidity of the framework would limit conformational flexibility, but there could still be important conformational variations, particularly in the positioning of the ethyl group.
Table 3: Predicted Computational Parameters for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane
Properties
CAS No. |
101861-81-8 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.241 |
IUPAC Name |
9-ethyl-3-oxa-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C9H17NO/c1-2-10-8-4-3-5-9(10)7-11-6-8/h8-9H,2-7H2,1H3 |
InChI Key |
XLVHNYGAMOBHDK-UHFFFAOYSA-N |
SMILES |
CCN1C2CCCC1COC2 |
Synonyms |
3-Oxa-9-azabicyclo[3.3.1]nonane, 9-ethyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of azabicyclo[3.3.1]nonane derivatives vary significantly based on heteroatom positioning, substituents, and synthetic routes. Below is a detailed comparison:
Structural Analogues with Heteroatom Variations
Key Observations:
- Selenium at the 9-position dramatically increases anchimeric assistance in nucleophilic substitutions compared to sulfur or nitrogen .
- Substituent Influence : Ethyl groups enhance lipophilicity and metabolic stability relative to methyl or benzyl substituents. For example, 9-methyl derivatives are intermediates in synthesizing carboxamide drugs , while benzyl-substituted analogues show improved solubility when functionalized with carboxylic acids .
Reactivity and Stability
- Anchimeric Assistance: 9-Selenabicyclo[3.3.1]nonane derivatives exhibit >100-fold faster nucleophilic substitution rates than nitrogen or sulphur analogues due to selenium’s polarizability .
- Oxidative Stability : 3-Oxa derivatives may be more resistant to oxidation compared to 3-aza counterparts, which can undergo dehydrogenation under harsh conditions .
Preparation Methods
Condensation and Cyclization with Ethylamine
A foundational method for constructing the azabicyclo[3.3.1]nonane scaffold involves the condensation of acetone dicarboxylic acid (1) with glutaraldehyde (2) in the presence of a primary amine. In the synthesis of analogous compounds, such as 9-benzyl derivatives, benzylamine is employed to form a Schiff base intermediate, which undergoes cyclization under acidic conditions . For 9-ethyl-3-oxa-9-azabicyclo[3.3.1]nonane, ethylamine substitutes benzylamine, as follows:
-
Schiff Base Formation :
Acetone dicarboxylic acid reacts with ethylamine in aqueous sulfuric acid (18% v/v) at 4–8°C to form an imine intermediate. This step ensures the incorporation of the ethyl group at the nitrogen center . -
Cyclization :
The imine intermediate undergoes cyclization with glutaraldehyde in a diluted sulfuric acid medium, yielding 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one (3). This ketone intermediate is critical for subsequent functionalization . -
Reduction and Oxygen Introduction :
The ketone at position 3 is reduced using sodium borohydride (NaBH4) in isopropanol, producing 9-ethyl-9-azabicyclo[3.3.1]nonan-3-ol (4). Subsequent dehydration with concentrated sulfuric acid generates 9-ethyl-9-azabicyclo[3.3.1]non-3-ene (5), which is oxidized to introduce the oxygen atom at position 3 via catalytic hydrogenation or nitroxyl-mediated oxidation .
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | H2SO4, 4–8°C | 57 |
| 2 | NaBH4, i-PrOH | 89 |
| 3 | H2SO4, Δ | 93 |
Reductive Amination of Bicyclic Ketones
An alternative route employs reductive amination to introduce the ethyl group post-cyclization. This method avoids the use of ethylamine in the initial steps, which may improve selectivity:
-
Synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonan-9-one :
The parent ketone is prepared via cyclocondensation of diethyl oxalate with 1,5-diaminopentane under reflux conditions, followed by oxidation with potassium permanganate (KMnO4) to install the oxygen bridge . -
Reductive Ethylation :
The ketone undergoes reductive amination with ethylamine hydrochloride in the presence of sodium cyanoborohydride (NaBH3CN) at pH 5–6. This step selectively reduces the imine formed between the ketone and ethylamine, affording 9-ethyl-3-oxa-9-azabicyclo[3.3.1]nonane .
Optimization Insight :
-
Solvent : Methanol or ethanol enhances solubility of intermediates.
-
Catalyst : Palladium on carbon (Pd/C) under hydrogen atmosphere accelerates the reduction.
Alkylation of Preformed Azabicyclo Intermediates
Post-synthetic alkylation offers a modular approach to introduce the ethyl group:
-
Synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane :
The unsubstituted bicyclic amine is prepared via Hofmann elimination of a quaternary ammonium salt derived from piperidine derivatives. -
N-Ethylation :
The amine is treated with ethyl bromide (EtBr) in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C. This nucleophilic substitution quaternizes the nitrogen, followed by ion exchange to yield the final product .
Yield Considerations :
-
Alkylation efficiency depends on the leaving group (bromide > chloride) and solvent polarity.
-
Typical yields range from 65–75% after purification by column chromatography .
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Condensation/Cyclization | High atom economy; scalable | Requires careful pH control |
| Reductive Amination | Selective; avoids strong acids | Lower yields in multi-step sequences |
| Post-synthetic Alkylation | Modular; uses stable intermediates | Risk of over-alkylation |
Mechanistic Insights and Side Reactions
-
Schiff Base Hydrolysis : Competing hydrolysis of the imine intermediate in aqueous media can reduce yields, necessitating strict temperature control .
-
Over-Oxidation : During ketone reduction, excessive NaBH4 may lead to over-reduction of the oxygen bridge, forming undesired byproducts.
-
Steric Hindrance : The bicyclic structure impedes alkylation at the nitrogen, requiring polar aprotic solvents to enhance reactivity .
Industrial-Scale Considerations
For kilogram-scale production, the condensation/cyclization route is preferred due to its compatibility with continuous flow reactors. Key parameters include:
-
Residence Time : 2–4 hours for complete imine formation.
-
Catalyst Recycling : Palladium catalysts from hydrogenation steps are recovered via filtration, reducing costs .
Emerging Methodologies
Recent advances focus on enantioselective synthesis using chiral auxiliaries or asymmetric catalysis. For example, Jacobsen’s thiourea catalysts enable the resolution of racemic mixtures, yielding enantiomerically pure 9-ethyl-3-oxa-9-azabicyclo[3.3.1]nonane .
Q & A
Q. What are the key synthetic methodologies for 9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane and its derivatives?
The synthesis typically involves Michael/aldol cascade reactions to construct the bicyclic framework, followed by functionalization. For example:
- Michael reaction : Methyl/ethyl 1-benzyl-4-oxopiperidine-3-carboxylates react with α,β-unsaturated carbonyl compounds to form substituted derivatives .
- Oxidation optimization : Nitroxyl radicals like 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) enhance catalytic oxidation of alcohols to ketones, critical for introducing the 3-oxa group .
- Purification : Recrystallization or chromatography under anhydrous conditions is essential to prevent hydrolysis of ester groups .
Q. How do structural modifications influence the biological activity of this compound?
Comparative studies of bicyclic analogs reveal:
- Substituent effects : The 9-ethyl group enhances metabolic stability compared to benzyl or tert-butyl groups, which may reduce off-target interactions .
- Functional groups : The 3-oxa group increases polarity, improving solubility, while ketone or carboxylate groups modulate receptor binding (e.g., FGFR tyrosine kinase inhibition) .
- Stereochemistry : Substituent positioning (e.g., 5-methyl vs. 7-methyl) affects enantioselectivity in enzyme interactions .
Q. What analytical techniques are most reliable for characterizing this compound?
- Mass spectrometry : Fragmentation patterns (e.g., loss of ethyl or oxa groups) help confirm the bicyclo[3.3.1]nonane framework. Differences in alkyl/alkoxy substituents alter fragmentation pathways .
- NMR : H and C NMR distinguish bridgehead protons (e.g., 9-ethyl vs. 9-benzyl) and verify stereochemistry .
- X-ray crystallography : Resolves ambiguities in bicyclic geometry and substituent orientation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data across studies?
- Assay standardization : Compare receptor binding conditions (e.g., pH, temperature) and cell models (primary vs. immortalized lines) .
- Metabolic profiling : Evaluate interspecies differences in cytochrome P450 metabolism, which may explain variability in in vivo efficacy .
- Dose-response curves : Reassess studies using unified metrics (e.g., IC vs. EC) to normalize potency comparisons .
Q. What strategies optimize catalytic activity in oxidation reactions using 9-azabicyclo[3.3.1]nonane derivatives?
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance ABNO-mediated alcohol oxidation by stabilizing radical intermediates .
- Co-catalysts : Pairing with transition metals (e.g., Cu) accelerates electron transfer, reducing reaction times .
- Substituent tuning : Electron-withdrawing groups at the 3-position increase nitroxyl radical stability, improving turnover numbers .
Q. How can analogs be designed for selective FGFR inhibition?
- Boc-protection : The 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold serves as a template for introducing pyrazolopyridine substituents, which enhance FGFR1/3 selectivity .
- Molecular docking : Use computational models to predict interactions with FGFR’s ATP-binding pocket, prioritizing hydrophobic residues (e.g., Phe489) .
- In vitro validation : Test analogs in kinase inhibition assays with recombinant FGFR isoforms to confirm specificity .
Data Contradiction Analysis
Q. Why do neuropharmacological effects vary between structurally similar analogs?
- Receptor subtype specificity : Variations in 9-substituents (ethyl vs. benzyl) alter affinity for GABA vs. NMDA receptors .
- Blood-brain barrier permeability : Lipophilic analogs (e.g., 9-benzyl derivatives) show higher CNS penetration but may induce off-target sedation .
- Metabolite interference : In vivo studies may overlook active metabolites (e.g., N-oxide derivatives), which have distinct activity profiles .
Methodological Recommendations
- Synthetic protocols : Include inert atmosphere conditions (N/Ar) to prevent oxidation during Michael/aldol reactions .
- Biological assays : Use orthogonal methods (e.g., SPR and cellular thermal shift assays) to validate target engagement .
- Data reporting : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for structural and pharmacological data to enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
